Srpk1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

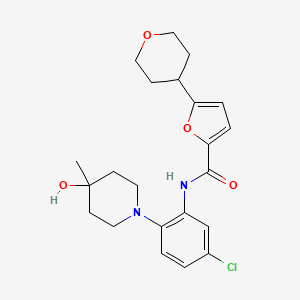

Molecular Formula |

C22H27ClN2O4 |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

N-[5-chloro-2-(4-hydroxy-4-methylpiperidin-1-yl)phenyl]-5-(oxan-4-yl)furan-2-carboxamide |

InChI |

InChI=1S/C22H27ClN2O4/c1-22(27)8-10-25(11-9-22)18-3-2-16(23)14-17(18)24-21(26)20-5-4-19(29-20)15-6-12-28-13-7-15/h2-5,14-15,27H,6-13H2,1H3,(H,24,26) |

InChI Key |

GDZPMVLLKFDSGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4CCOCC4)O |

Origin of Product |

United States |

Foundational & Exploratory

Srpk1-IN-1 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of SRPKIN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-protein kinase 1 (SRPK1) is a key regulator of pre-mRNA splicing, primarily through the phosphorylation of serine/arginine-rich (SR) splicing factors. Its dysregulation has been implicated in various diseases, including cancer and neovascular eye disorders, making it a compelling target for therapeutic intervention. SRPKIN-1 is a potent and selective inhibitor of SRPK1 that has demonstrated significant utility in preclinical research. This document provides a comprehensive overview of the mechanism of action of SRPKIN-1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action

SRPKIN-1 is a covalent and irreversible inhibitor of both SRPK1 and SRPK2.[1] Its primary mechanism of action involves the formation of a covalent bond with a tyrosine residue located within the ATP-binding pocket of the kinase.[2] This irreversible binding effectively and permanently inactivates the enzyme, preventing it from phosphorylating its downstream substrates.

The primary and most well-characterized downstream effect of SRPK1 inhibition by SRPKIN-1 is the modulation of alternative splicing of vascular endothelial growth factor A (VEGF-A).[2][3] By inhibiting SRPK1, SRPKIN-1 prevents the phosphorylation of SR proteins, which are essential for the splicing of the pro-angiogenic VEGF-A165a isoform. Consequently, this leads to a shift in the splicing machinery's preference towards the production of the anti-angiogenic VEGF-A165b isoform.[2][3] This targeted alteration of VEGF-A splicing underlies the anti-angiogenic effects of SRPKIN-1 observed in various disease models.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for SRPKIN-1.

| Parameter | Value | Target | Notes |

| IC50 | 35.6 nM | SRPK1 | In vitro kinase assay.[1] |

| IC50 | 98 nM | SRPK2 | In vitro kinase assay.[1] |

| Cellular Potency | >50-fold more potent than SRPIN340 | - | Based on the ability to induce VEGF-A165b expression in HeLa cells.[2] |

Experimental Protocols

Assessment of SR Protein Phosphorylation in HeLa Cells

This protocol describes how to evaluate the effect of SRPKIN-1 on the phosphorylation of SR proteins in a cellular context.

a. Cell Culture and Treatment:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treat HeLa cells with varying concentrations of SRPKIN-1 (e.g., 10, 50, 100, 200 nM) for 16 hours.[1] A DMSO-treated control should be included.

b. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

c. Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with the primary antibody mAb104, which recognizes a phospho-epitope on various SR proteins.[2]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

A loading control, such as actin, should be used to normalize the results.

Analysis of VEGF-A Isoform Expression

This protocol details the methodology to measure the shift in VEGF-A splicing from the pro-angiogenic to the anti-angiogenic isoform.

a. RNA Extraction and RT-PCR:

-

Treat cells (e.g., HeLa) with SRPKIN-1 as described above.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that can distinguish between the VEGF-A165a and VEGF-A165b isoforms.

b. Protein Analysis (Western Blot):

-

Following cell treatment and lysis, perform a Western blot as described previously.

-

Use primary antibodies specific for the VEGF-A165b isoform to detect changes in protein expression.

-

Quantify the band intensities to determine the relative abundance of the VEGF-A165b protein.

Visualizations

SRPK1 Signaling Pathway and Point of Inhibition

Caption: SRPK1 signaling cascade and the inhibitory action of SRPKIN-1.

Experimental Workflow: Assessing SR Protein Phosphorylation

Caption: Workflow for analyzing SR protein phosphorylation via Western blot.

Logical Relationship of SRPKIN-1's Mechanism of Action

Caption: Logical flow of SRPKIN-1's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srpkin-1-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform - Ask this paper | Bohrium [bohrium.com]

Srpk1-IN-1 Target Validation: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a critical regulator in a multitude of cellular processes, most notably in pre-mRNA splicing. Its dysregulation is intrinsically linked to the pathogenesis of numerous diseases, including a wide array of cancers and neovascular eye diseases. This central role has positioned SRPK1 as a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation studies for SRPK1 inhibitors, using illustrative data from preclinical research on compounds designed to inhibit this kinase. While "Srpk1-IN-1" does not correspond to a specific publicly documented inhibitor, this document will synthesize the validation approaches and data for well-characterized SRPK1 inhibitors to serve as a comprehensive guide for researchers in the field.

Introduction to SRPK1 and Its Role in Disease

SRPK1 is a key enzyme that phosphorylates Serine/Arginine (SR)-rich splicing factors, most notably SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[1][2] This phosphorylation is a critical step that governs the subcellular localization and activity of SR proteins, thereby controlling the alternative splicing of numerous pre-mRNAs.[1][3] Alternative splicing is a fundamental process that allows for the generation of multiple protein isoforms from a single gene, and its dysregulation is a hallmark of many diseases.

Elevated expression of SRPK1 has been observed in a variety of cancers, including prostate, gastric, lung, and melanoma, where it often correlates with advanced disease stages and poor patient survival.[4][5][6] In the context of oncology, SRPK1-mediated alternative splicing of Vascular Endothelial Growth Factor (VEGF) is a pivotal event.[1][7] SRPK1 activity promotes the generation of pro-angiogenic VEGF isoforms, which are essential for tumor angiogenesis, growth, and metastasis.[1][7] Beyond cancer, SRPK1 has been implicated in viral infections and diabetic retinopathy, where it also modulates VEGF splicing.[8][9]

SRPK1 Signaling Pathways

SRPK1 is integrated into major signaling networks that are frequently deregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of SRPK1 inhibitors.

The PI3K/Akt/SRPK1 Axis

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Recent studies have revealed a direct link between this pathway and SRPK1 activity. Activated Akt can phosphorylate SRPK1, leading to its nuclear translocation and subsequent phosphorylation of SR proteins.[10] This connection demonstrates how upstream growth factor signaling can directly influence alternative splicing events to promote a pro-tumorigenic phenotype.

References

- 1. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives [mdpi.com]

- 2. Targeting Serine-Arginine Protein Kinase 1 (SRPK1): Roles in Cellular Processes and Regulation through Selective Inhibitors [ijsr.net]

- 3. What is SRPK1 Protein - Creative BioMart [creativebiomart.net]

- 4. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRPK1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Serine/Arginine Protein Kinase 1 (SRPK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Arginine Protein Kinase 1 (SRPK1) is a key regulator of mRNA splicing, a fundamental process in gene expression. This kinase specifically phosphorylates serine residues within the arginine/serine-rich (RS) domains of a family of splicing factors known as SR proteins. This post-translational modification is a critical determinant of the subcellular localization and activity of SR proteins, thereby profoundly influencing both constitutive and alternative splicing. Dysregulation of SRPK1 has been implicated in a variety of human diseases, most notably cancer, where it can drive tumorigenesis, metastasis, and angiogenesis. Its role in other pathologies, including neurodegenerative and neovascular eye diseases, is also an active area of investigation. This technical guide provides an in-depth overview of the core functions of SRPK1, detailing its enzymatic activity, role in cellular signaling pathways, and its major substrates. It also presents key experimental protocols for studying SRPK1 and summarizes quantitative data relevant to its function and inhibition, making it a valuable resource for researchers and professionals in drug development.

Core Function and Mechanism of Action

SRPK1's primary function is the phosphorylation of SR proteins, a family of essential splicing factors. This activity is crucial for the proper assembly of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.

Catalytic Activity and Substrate Specificity

SRPK1 is a serine/threonine kinase with a strong preference for serine residues located within RS dipeptides.[1] The kinase employs a processive phosphorylation mechanism for substrates with long RS domains, such as the well-characterized Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[2] This process involves the initial binding of the substrate's RS domain to a docking groove on the kinase, followed by sequential phosphorylation of multiple serine residues.[2]

Table 1: Kinetic Parameters of SRPK1

| Substrate | Km (nM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Notes |

| SRSF1 | 110 | 1.0 | 9.1 x 106 | High-affinity interaction and efficient phosphorylation.[3][4] |

| SR(ΔRS2) | 340 | 0.015 | 4.4 x 104 | A truncated form of SRSF1 lacking the RS2 domain.[3] |

| Tra2β(ΔN) | - | 0.03 | - | A splice variant of the SR protein Tra2β with a distributive phosphorylation mechanism.[5] |

Regulation of SR Protein Localization and Splicing

Phosphorylation of SR proteins by SRPK1 in the cytoplasm is a key signal for their nuclear import.[6] Once in the nucleus, SR proteins participate in splice site selection and spliceosome assembly. The phosphorylation state of SR proteins, dynamically regulated by kinases like SRPK1 and phosphatases, dictates their ability to bind to pre-mRNA and other splicing factors, thereby controlling the outcome of alternative splicing events.[6]

SRPK1 in Cellular Signaling

SRPK1 is integrated into major signaling networks that control cell growth, proliferation, and survival. Its activity is modulated by upstream kinases, and it, in turn, influences downstream signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Activated Akt can directly interact with and induce the autophosphorylation of SRPK1.[7] This leads to the nuclear translocation of SRPK1, where it can phosphorylate its targets.[7] Mass spectrometry analysis has identified threonine 326 (T326) and serine 587 (S587) as two critical sites on SRPK1 that are phosphorylated in an Akt-dependent manner.[7]

Interestingly, SRPK1 also plays a role in regulating Akt activity. SRPK1 can facilitate the recruitment of the phosphatase PHLPP1 to Akt, leading to Akt dephosphorylation and inactivation. Both the depletion and overexpression of SRPK1 can disrupt this process, leading to constitutive Akt activation, highlighting a complex regulatory relationship.[8]

References

- 1. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recruiting a Silent Partner for Activation of the Protein Kinase SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Both Decreased and Increased SRPK1 Levels Promote Cancer by Interfering with PHLPP-Mediated Dephosphorylation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

Srpk1-IN-1: A Potent Inhibitor of SRSF1 Phosphorylation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective SRPK1 inhibitor, Srpk1-IN-1, and its effect on the phosphorylation of the key splicing factor, SRSF1. This document details the underlying signaling pathway, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for researchers investigating this critical cellular mechanism.

Introduction: The SRPK1-SRSF1 Axis

Serine/arginine-rich protein kinase 1 (SRPK1) is a key regulator of mRNA splicing, a fundamental process in gene expression. SRPK1's primary substrate is the Serine/arginine-rich splicing factor 1 (SRSF1), a proto-oncogenic protein that plays a critical role in the regulation of alternative splicing. The phosphorylation of SRSF1 by SRPK1 is a crucial step that governs its subcellular localization and activity.

Phosphorylation of the arginine-serine-rich (RS) domain of SRSF1 by SRPK1 facilitates its translocation from the cytoplasm into the nucleus.[1][2] Once in the nucleus, SRSF1 participates in the assembly of the spliceosome on pre-mRNA, influencing the selection of splice sites. Dysregulation of the SRPK1-SRSF1 axis has been implicated in various diseases, including cancer, where it can lead to aberrant splicing of key genes involved in cell proliferation, apoptosis, and angiogenesis.[3]

Inhibitors of SRPK1, such as this compound, are valuable tools for dissecting the roles of this kinase in cellular processes and represent a promising therapeutic strategy for diseases driven by aberrant splicing.

Quantitative Data: Inhibitor Potency

This compound is a highly potent inhibitor of SRPK1. The following table summarizes its inhibitory activity and provides a comparison with other commonly used SRPK1 inhibitors.

| Inhibitor | Target | IC50 / Ki | Reference |

| This compound | SRPK1 | IC50: 0.3 nM | [4] |

| SPHINX31 | SRPK1 | IC50: 5.9 nM | [4] |

| SRPIN340 | SRPK1 | Ki: 0.89 µM | [4] |

| SRPKIN-1 | SRPK1 / SRPK2 | IC50: 35.6 nM / 98 nM | [4] |

| MSC-1186 | pan-SRPK | IC50 (SRPK1): 2.7 nM | [4] |

Signaling Pathway and Mechanism of Action

The phosphorylation of SRSF1 by SRPK1 is a critical event that triggers a cascade of downstream effects. Inhibition of SRPK1 by this compound disrupts this pathway, leading to the cytoplasmic retention of SRSF1 and subsequent alterations in alternative splicing.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on SRSF1 phosphorylation and its downstream consequences.

In Vitro Kinase Assay for SRSF1 Phosphorylation

This assay directly measures the ability of this compound to inhibit the enzymatic activity of SRPK1 on its substrate, SRSF1.

Materials:

-

Recombinant human SRPK1 protein

-

Recombinant human SRSF1 protein

-

This compound (dissolved in DMSO)

-

Kinase Reaction Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 5 mM β-Glycerolphosphate, 0.1 mM Na₃VO₄, 2 mM EGTA)

-

[γ-³²P]ATP or ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager or Western blot apparatus

Procedure:

-

Prepare a reaction mixture containing recombinant SRPK1 and SRSF1 in kinase reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 15-30 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection: Expose the gel to a phosphor screen and quantify the incorporation of ³²P into SRSF1 using a phosphorimager.

-

For non-radioactive detection: Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated SRSF1 (e.g., anti-phospho-SR-protein antibody).

Western Blot Analysis of SRSF1 Phosphorylation in Cells

This protocol describes the detection of phosphorylated SRSF1 in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SRSF1, anti-total-SRSF1, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-SRSF1 signal to total SRSF1 and the loading control.

Subcellular Fractionation for SRSF1 Localization

This protocol allows for the separation of cytoplasmic and nuclear fractions to assess the effect of this compound on the nuclear translocation of SRSF1.

Materials:

-

Cell line of interest

-

This compound

-

Subcellular fractionation kit or buffers (cytoplasmic and nuclear extraction buffers)

-

Dounce homogenizer

-

Microcentrifuge

-

Western blot reagents (as described in Protocol 4.2)

-

Antibodies for cellular compartment markers (e.g., α-tubulin for cytoplasm, Lamin B1 for nucleus)

Procedure:

-

Treat cells with this compound or DMSO.

-

Harvest and wash the cells.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer and incubate on ice.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet.

-

Lyse the nuclei using a nuclear extraction buffer.

-

Clarify the nuclear lysate by centrifugation.

-

Perform Western blot analysis on both the cytoplasmic and nuclear fractions.

-

Probe the blots for SRSF1, a cytoplasmic marker, and a nuclear marker to assess the purity of the fractions and the change in SRSF1 localization.

References

- 1. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 4. medchemexpress.com [medchemexpress.com]

The Role of SRPK1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Arginine Protein Kinase 1 (SRPK1) is a key regulator of mRNA splicing, a fundamental cellular process frequently dysregulated in cancer. Elevated SRPK1 expression is observed across a multitude of malignancies, where it correlates with advanced disease stage, poor prognosis, and resistance to therapy.[1][2] SRPK1 exerts its oncogenic functions by phosphorylating serine/arginine-rich (SR) splicing factors, thereby modulating the alternative splicing of numerous cancer-related genes involved in proliferation, apoptosis, angiogenesis, and metastasis. This guide provides an in-depth overview of the role of SRPK1 in cancer progression, detailing its involvement in critical signaling pathways, summarizing key quantitative data, and providing protocols for essential experimental validation.

SRPK1 Expression and Prognostic Significance in Various Cancers

SRPK1 is overexpressed in a wide range of cancers, and its expression level often serves as a significant prognostic marker. High SRPK1 expression is consistently associated with negative clinical outcomes, including lower overall survival (OS) and disease-free survival (DFS).

Table 1: Prognostic Significance of High SRPK1 Expression in Cancer

| Cancer Type | Prognostic Association | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Citation(s) |

| Colorectal Cancer (CRC) | Overall Survival (OS) | 1.914 | - | 0.031 | [1][3] |

| Prostate Cancer | Overall Survival (OS) | 1.99 | 1.57–2.54 | <0.0001 | [4] |

| Prostate Cancer | Cancer-Specific Mortality | 1.64 | 1.19–2.26 | 0.002 | [4] |

| Prostate Cancer (with PTEN loss) | Overall Survival (OS) | 3.02 | 1.87–4.88 | <0.0001 | [4] |

| Prostate Cancer (with PTEN loss) | Cancer-Specific Mortality | 6.40 | 3.19–12.85 | <0.0001 | [4] |

| Cervical Squamous Cell Carcinoma (CESC) | Disease-Free Survival (DFS) | 1.878 | 1.008–3.501 | 0.047 | [2] |

| Cervical Squamous Cell Carcinoma (CESC) | Overall Survival (OS) | 1.868 | 1.025–3.667 | 0.014 | [5] |

| Breast Cancer | Overall Survival (OS) | - | - | <0.05 | [6] |

Table 2: Correlation of High SRPK1 Expression with Clinicopathological Features

| Cancer Type | Associated Feature(s) | P-value | Citation(s) |

| Colorectal Cancer (CRC) | TNM Stage, T Stage, N Stage | <0.05 | [1][3] |

| Non-Small Cell Lung Cancer (NSCLC) | Clinical Stage, T, N, and M Classifications | <0.01 | [7] |

| Breast Cancer | Clinical Staging, TNM Classification | <0.05 | [6] |

| Gastric Cancer | Tumor Stage | <0.001 | [8] |

| Cervical Squamous Cell Carcinoma (CESC) | Tumor Size, Parametrial Invasion, Lymph Node Metastasis, FIGO Stage | <0.05 | [2] |

Core Signaling Pathways Modulated by SRPK1

SRPK1 is implicated in several critical oncogenic signaling pathways, where it influences downstream events that promote cancer progression.[9][10][11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. SRPK1 is functionally linked to this pathway. Activated Akt can interact with and induce the nuclear translocation of SRPK1, leading to the reprogramming of alternative splicing for genes involved in cell survival.[12][13] Conversely, SRPK1 overexpression can enhance Akt phosphorylation, creating a feed-forward loop that sustains pro-tumorigenic signaling.[14] In several cancers, including hepatocellular carcinoma and renal cell carcinoma, the oncogenic effects of SRPK1 are linked to its activation of PI3K/Akt signaling.[9]

Caption: SRPK1 interaction with the PI3K/Akt signaling pathway.

Wnt/β-Catenin Signaling Pathway

In non-small cell lung cancer (NSCLC) and glioma, SRPK1 has been shown to activate the Wnt/β-catenin signaling pathway.[7][15][16] SRPK1 expression enhances the nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway.[17] This leads to the increased expression of Wnt target genes, which promotes a cancer stem cell-like phenotype, characterized by increased self-renewal and tumorigenicity.[16][17] Inhibition of β-catenin signaling can abrogate the pro-tumorigenic effects induced by SRPK1.[17]

Caption: SRPK1-mediated activation of the Wnt/β-catenin pathway.

Regulation of VEGF-A Alternative Splicing and Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor A (VEGF-A) is a potent pro-angiogenic factor. The pre-mRNA of VEGF-A can be alternatively spliced to produce either pro-angiogenic (e.g., VEGF₁₆₅a) or anti-angiogenic (e.g., VEGF₁₆₅b) isoforms. SRPK1 plays a pivotal role in this splicing decision.[18][19] By phosphorylating the splicing factor SRSF1, SRPK1 promotes its nuclear import and favors the selection of the proximal splice site in VEGF-A's terminal exon, leading to the predominant production of pro-angiogenic isoforms.[18][20] Inhibition of SRPK1 shifts the balance towards the anti-angiogenic VEGF₁₆₅b, thereby suppressing tumor angiogenesis.[21]

Caption: SRPK1-mediated alternative splicing of VEGF-A.

SRPK1 as a Therapeutic Target

The central role of SRPK1 in promoting multiple hallmarks of cancer makes it an attractive therapeutic target. Several small molecule inhibitors have been developed and show promise in preclinical models.

Table 3: IC₅₀ Values of SRPK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line(s) | Cancer Type | IC₅₀ (µM) | Citation(s) |

| SRPIN340 | 518A2 | Melanoma | 0.4 ± 0.2 | [22] |

| SRPIN340 | 8505C | Thyroid Carcinoma | 0.3 ± 0.1 | [22] |

| SRPIN340 | A253 | Head & Neck Carcinoma | 0.3 ± 0.1 | [22] |

| SPHINX31 | YT | NK/T-cell Lymphoma | ~1.0 - 10.0 | [23] |

| XN (Xanthohumol) | - | Acute Myeloid Leukemia | 0.37 ± 0.15 | [24] |

Note: IC₅₀ values can vary significantly based on the assay conditions and specific cell line.

Key Experimental Protocols

Validating the role of SRPK1 in a specific cancer context requires a combination of molecular and cellular biology techniques. Below are foundational protocols for assessing SRPK1 expression and function.

Workflow for Investigating SRPK1 Function

Caption: A standard experimental workflow for studying SRPK1.

Protocol: Immunohistochemistry (IHC) for SRPK1 in Paraffin-Embedded Tissues

This protocol provides a general framework for detecting SRPK1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

To unmask the antigenic epitope, perform heat-induced epitope retrieval.

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Incubate in a heat source (e.g., water bath, pressure cooker) at 95-100°C for 10-20 minutes.[26]

-

Allow slides to cool to room temperature for 20 minutes.[26]

-

Rinse slides with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.[26]

-

-

Blocking and Staining:

-

Quench endogenous peroxidase activity by incubating sections in 3% H₂O₂ for 10-15 minutes.[26][27]

-

Rinse with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) for 30-60 minutes at room temperature.[28]

-

Incubate sections with a primary antibody against SRPK1 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[28]

-

Rinse slides with PBS 3 times for 5 minutes each.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[28]

-

Rinse slides with PBS 3 times for 5 minutes each.

-

-

Detection and Visualization:

-

Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes).[29]

-

Rinse slides with distilled water to stop the reaction.

-

(Optional) Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.[26]

-

Rinse with running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded ethanol series (e.g., 70%, 95%, 100%, 100%) and clear in xylene.[27]

-

Coverslip using a permanent mounting medium.

-

Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Plating:

-

Harvest and count cells, ensuring >90% viability via Trypan blue exclusion.[30]

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL of culture medium.

-

Include control wells with medium only for background measurement.

-

Incubate the plate overnight (or for a sufficient attachment period) at 37°C, 5% CO₂.[30]

-

-

Treatment:

-

Treat cells with the desired concentrations of SRPK1 inhibitors or vehicle control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[31]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[32]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Protocol: shRNA-Mediated Knockdown of SRPK1

Stable knockdown of SRPK1 using lentiviral-delivered shRNA is a common method to study its loss-of-function effects.

-

shRNA Vector Preparation:

-

Design or obtain lentiviral shRNA constructs targeting the SRPK1 gene and a non-targeting (scrambled) control.

-

Co-transfect the shRNA plasmid along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

-

Harvest the virus-containing supernatant after 48-72 hours and determine the viral titer.

-

-

Cell Transduction:

-

Plate the target cancer cells (e.g., Caki-1 RCC cells) and allow them to adhere.[31]

-

Transduce the cells by adding the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL) to enhance efficiency.

-

Incubate for 24 hours.

-

-

Selection of Stable Clones:

-

Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) corresponding to the resistance gene on the shRNA vector.

-

Culture the cells for several days to a week, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.

-

-

Validation of Knockdown:

-

Expand the stable cell pools or single-cell clones.

-

Confirm the reduction of SRPK1 expression at both the mRNA level (using qRT-PCR) and protein level (using Western blotting) by comparing to cells transduced with the scrambled control shRNA.[31]

-

Protocol: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to assess the effect of SRPK1 modulation on tumor growth in vivo.

-

Cell Preparation:

-

Harvest cancer cells with modulated SRPK1 expression (e.g., stable shRNA knockdown) and control cells.

-

Wash the cells with sterile PBS and resuspend them in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at a concentration of 2-5 million cells per 50-100 µL.[33]

-

-

Animal Inoculation:

-

Use immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-4 days.

-

Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.

-

-

Endpoint and Analysis:

-

Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a defined study duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

(Optional) Process the tumors for further analysis, such as IHC, Western blotting, or RNA extraction to confirm target engagement and downstream effects.

-

Conclusion

SRPK1 has emerged as a critical oncogenic driver in a diverse array of cancers. Its function as a master regulator of alternative splicing places it at the nexus of multiple signaling pathways that control cell fate and behavior. The consistent correlation between high SRPK1 expression and poor clinical outcomes underscores its significance as both a prognostic biomarker and a high-value therapeutic target. The development and refinement of SRPK1 inhibitors represent a promising avenue for novel cancer therapies, potentially re-sensitizing tumors to existing treatments and providing a new strategy to combat disease progression. Further research into the complex network of SRPK1-regulated splicing events will continue to uncover new vulnerabilities in cancer cells that can be exploited for therapeutic benefit.

References

- 1. SRPK1 is a poor prognostic indicator and a novel potential therapeutic target for human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. High Serine-arginine Protein Kinase 1 Expression with PTEN Loss Defines Aggressive Phenotype of Prostate Cancer Associated with Lethal Outcome and Decreased Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased expression of SRPK1 (serine/arginine-rich protein-specific kinase 1) is associated with progression and unfavorable prognosis in cervical squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine-arginine protein kinase 1 is associated with breast cancer progression and poor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine-arginine protein kinase 1 promotes a cancer stem cell-like phenotype through activation of Wnt/β-catenin signalling in NSCLC [pubmed.ncbi.nlm.nih.gov]

- 8. Serine-arginine protein kinase 1 (SRPK1) is elevated in gastric cancer and plays oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. miR-150 and SRPK1 regulate AKT3 expression to participate in LPS-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. SRPK1 Promotes Glioma Proliferation, Migration, and Invasion through Activation of Wnt/β-Catenin and JAK-2/STAT-3 Signaling Pathways | MDPI [mdpi.com]

- 16. Serine‐arginine protein kinase 1 promotes a cancer stem cell‐like phenotype through activation of Wnt/β‐catenin signalling in NSCLC | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of alternative VEGF-A mRNA splicing is a therapeutic target for analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bosterbio.com [bosterbio.com]

- 26. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 27. Protocol for Immunohistochemistry Kit [elabscience.com]

- 28. ptglab.com [ptglab.com]

- 29. docs.abcam.com [docs.abcam.com]

- 30. texaschildrens.org [texaschildrens.org]

- 31. Knockdown of Serine–Arginine Protein Kinase 1 Inhibits the Growth and Migration in Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Srpk1-IN-1: A Potent and Selective Chemical Probe for SRPK1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Srpk1-IN-1, a highly potent and selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). This compound, also identified as compound 12, serves as an invaluable chemical probe for elucidating the multifaceted roles of SRPK1 in cellular processes and its implications in various disease states, including cancer and neovascular eye diseases. This document details the quantitative biochemical and cellular data for this compound, provides in-depth experimental methodologies, and visualizes key biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity for SRPK1.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (compound 12) | SRPK1 | 0.3 | In vitro kinase assay |

Table 1: Biochemical Potency of this compound

Note: The IC50 value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

In Vitro SRPK1 Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against SRPK1.

Materials:

-

Recombinant human SRPK1 enzyme

-

SRPK1 substrate (e.g., a synthetic peptide containing a consensus phosphorylation sequence for SRPK1)

-

This compound (or other test compounds)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the SRPK1 enzyme, the SRPK1 substrate, and the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for SRPK1.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

The luminescent or fluorescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for SRPK1 Target Engagement

This protocol describes a method to assess the ability of this compound to engage with SRPK1 within a cellular context, for instance, by measuring the phosphorylation of a known SRPK1 substrate.

Materials:

-

Human cell line (e.g., HeLa, PC3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the phosphorylated form of an SRPK1 substrate (e.g., phospho-SRSF1)

-

Primary antibody against total SRPK1 or a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated SRPK1 substrate overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection system (e.g., chemiluminescence, fluorescence).

-

Strip the membrane and re-probe with an antibody against total SRPK1 or a loading control to normalize the data.

-

Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to this compound and its target, SRPK1.

Caption: SRPK1 Signaling Pathway and Point of Intervention for this compound.

Caption: Experimental Workflow for the Evaluation of SRPK1 Inhibitors.

Caption: Logical Framework Defining this compound as a Chemical Probe.

The Impact of Srpk1-IN-1 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Srpk1-IN-1 is a potent, covalent, and irreversible inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Serine/Arginine Protein Kinase 2 (SRPK2).[1] SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] Dysregulation of SRPK1 activity has been implicated in various diseases, most notably in cancer, where it influences processes such as cell proliferation, apoptosis, and angiogenesis.[2][3] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its effects by covalently binding to SRPK1 and SRPK2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of SR proteins, which are crucial for the assembly of the spliceosome and the regulation of alternative splicing.[1] The primary consequence of this action is the modulation of the splicing of various pre-mRNAs, leading to altered protein isoform expression and subsequent downstream effects on cellular signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (SRPK1) | 35.6 nM | In vitro kinase assay | [1] |

| IC50 (SRPK2) | 98 nM | In vitro kinase assay | [1] |

| Table 1: Inhibitory Activity of this compound |

| Cellular Effect | Concentration | Cell Line | Observation | Reference |

| Reduction of SR protein phosphorylation | 200 nM | HeLa | Significant reduction in phosphorylation levels | [1] |

| Inhibition of Angiogenesis (in vivo) | 50 nM, 300 nM | Mouse model of choroidal neovascularization | Dose-dependent suppression of CNV area | [1] |

| Table 2: Cellular and In Vivo Effects of this compound |

Cellular Pathways Affected by this compound

Inhibition of SRPK1 by this compound has been shown to impact several critical cellular signaling pathways, primarily through the alteration of alternative splicing of key components or regulators of these pathways.

Angiogenesis and VEGF Signaling

One of the most well-documented effects of SRPK1 inhibition is the modulation of Vascular Endothelial Growth Factor (VEGF) splicing. SRPK1-mediated phosphorylation of SRSF1 promotes the production of the pro-angiogenic VEGF-A165a isoform.[4] Inhibition by this compound shifts the splicing towards the anti-angiogenic VEGF-A165b isoform.[1]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that knockdown of SRPK1 can lead to a decrease in the phosphorylation of both PI3K and AKT.[5] While direct quantitative data for this compound's effect on this pathway is still emerging, the inhibition of SRPK1 is expected to downregulate PI3K/AKT signaling.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in development and cancer. SRPK1 has been shown to activate the Wnt/β-catenin pathway, promoting a cancer stem cell-like phenotype in non-small cell lung cancer.[3] Inhibition of SRPK1 is therefore expected to suppress this pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. SRPK1 has been implicated in the activation of the NF-κB pathway.[6] Knockdown of SRPK1 has been shown to affect the expression of components of the NF-κB signaling pathway.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well plates

-

Cell culture medium

-

This compound

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 450 nm using a microplate reader.[5][8]

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot for Phosphorylated SR Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of SR proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-SR protein, anti-total SR protein, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total SR protein and a loading control to ensure equal loading.

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory effect of this compound on SRPK1 kinase activity.

Materials:

-

Recombinant active SRPK1

-

SRPK1 substrate (e.g., Myelin Basic Protein or a specific SR protein)

-

Kinase assay buffer

-

ATP (including radiolabeled ATP, e.g., [γ-32P]ATP, for radioactive assays)

-

This compound

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or ADP-Glo™ Kinase Assay for luminescent assays)

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant SRPK1, and the substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the amount of substrate phosphorylation.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Tube Formation Assay

This assay is used to assess the effect of this compound on the angiogenic potential of endothelial cells in vitro.

Materials:

-

Matrigel or other basement membrane extract

-

96-well plates

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Seed endothelial cells onto the Matrigel-coated wells in the presence of varying concentrations of this compound or conditioned medium from cancer cells treated with this compound.

-

Incubate the plate for 4-18 hours at 37°C.

-

Observe the formation of tube-like structures under a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Experimental and Logical Workflows

Conclusion

This compound is a valuable tool for investigating the roles of SRPK1 and SRPK2 in cellular processes. Its ability to potently and irreversibly inhibit these kinases allows for the detailed dissection of their downstream signaling pathways. The primary mechanism of action of this compound is through the modulation of alternative splicing, with a significant and well-characterized impact on VEGF isoform expression and angiogenesis. Furthermore, emerging evidence suggests that inhibition of SRPK1 by compounds like this compound can affect key cancer-related pathways, including PI3K/AKT, Wnt/β-catenin, and NF-κB signaling. This technical guide provides a foundational understanding of the cellular effects of this compound, offering researchers and drug development professionals a comprehensive resource to support further investigation into the therapeutic potential of targeting SRPK1.

References

- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine arginine protein kinase 1 (SRPK1): a moonlighting protein with theranostic ability in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine-arginine protein kinase 1 promotes a cancer stem cell-like phenotype through activation of Wnt/β-catenin signalling in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SRPK1/AKT axis promotes oxaliplatin-induced anti-apoptosis via NF-κB activation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

Preclinical Development of Potent SRPK1 Inhibitors: A Technical Overview for Drug Discovery Professionals

Introduction: Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a critical regulator of mRNA splicing, a fundamental process frequently dysregulated in cancer and other diseases. By phosphorylating Serine/Arginine-rich (SR) splicing factors, SRPK1 controls the alternative splicing of key genes involved in angiogenesis, cell proliferation, and apoptosis.[1][2][3] Its overexpression is linked to poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the preclinical evaluation of potent and selective SRPK1 inhibitors, with a focus on compounds like Srpk1-IN-1, SPHINX31, and SRPKIN-1, offering insights for researchers and drug development professionals in the field.

Mechanism of Action: Targeting the VEGF Splicing Axis

A primary mechanism through which SRPK1 promotes tumorigenesis is by regulating the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A).[2][5] SRPK1 phosphorylates the splicing factor SRSF1, which then promotes the selection of a proximal splice site in the VEGF-A pre-mRNA. This leads to the production of the pro-angiogenic VEGF-A_165a_ isoform. Inhibition of SRPK1 prevents SRSF1 phosphorylation, causing a shift towards a distal splice site and favoring the production of the anti-angiogenic VEGF-A_165b_ isoform.[2][6] This splicing switch is a key biomarker for SRPK1 inhibitor activity and underpins the anti-angiogenic effects observed in preclinical models.[2][6][7]

Featured Potent SRPK1 Inhibitors

While several SRPK1 inhibitors have been developed, this guide focuses on a few notable examples that have demonstrated high potency and selectivity in preclinical studies.

-

This compound: Reported as a highly potent inhibitor of SRPK1 with an IC50 of 0.3 nM.[8]

-

SPHINX31: A potent and selective SRPK1 inhibitor with an IC50 of 5.9 nM. It has been shown to inhibit the phosphorylation of SRSF1 and reduce the expression of the pro-angiogenic VEGF-A_165a_ isoform.[1] SPHINX31 has been investigated in the context of neovascular eye diseases.[7]

-

SRPKIN-1: A covalent and irreversible inhibitor of SRPK1 and SRPK2 with IC50 values of 35.6 nM and 98 nM, respectively. Its covalent binding mechanism offers a distinct pharmacological profile. SRPKIN-1 has demonstrated potent anti-angiogenic effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of these representative SRPK1 inhibitors.

Table 1: In Vitro Potency of SRPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | SRPK1 | 0.3 | Not Specified | [8] |

| SPHINX31 | SRPK1 | 5.9 | In vitro kinase assay | [1] |

| SRPKIN-1 | SRPK1 | 35.6 | In vitro kinase assay | |

| SRPKIN-1 | SRPK2 | 98 | In vitro kinase assay | |

| SRPIN340 | SRPK1 | 890 (Ki, µM) | ATP-competitive assay | [1] |

Table 2: Cellular Activity of SRPK1 Inhibitors

| Compound | Cell Line | Endpoint | EC50 / Effective Conc. | Reference |

| SPHINX31 | PC3 (Prostate Cancer) | Inhibition of SRSF1 phosphorylation | ~360 nM | [7] |

| SRPKIN-1 | HeLa | Reduction of SR protein phosphorylation | 200 nM | [2] |

| SPHINX31 | YT (ENKTL) | Reduced cell viability | Not Specified | [4] |

| SRPIN340 | YT (ENKTL) | Reduced cell viability | Not Specified | [4] |

Table 3: In Vivo Efficacy of SRPK1 Inhibitors

| Compound | Animal Model | Disease | Key Finding | Reference |

| SPHINX | Rat CNV model | Choroidal Neovascularization | Significant reduction in neovascular growth | |

| SRPKIN-1 | Mouse CNV model | Choroidal Neovascularization | Dose-dependent suppression of CNV area |

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and a typical experimental workflow for evaluating SRPK1 inhibitors are provided below.

References

- 1. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]

- 2. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of SRPK1 Inhibition: A Technical Guide

Executive Summary: Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a critical regulator of mRNA splicing and other cellular processes, with its dysregulation strongly implicated in the pathogenesis of numerous diseases. As a kinase that phosphorylates serine/arginine-rich (SR) domain-containing proteins, SRPK1 plays a pivotal role in controlling alternative splicing, a mechanism fundamental to generating proteomic diversity. Its overexpression is a common feature in a wide array of malignancies, where it is associated with advanced tumor stage, poor prognosis, and resistance to chemotherapy.[1][2][3] Beyond cancer, SRPK1 activity is crucial for the lifecycle of various viruses and drives pathological angiogenesis in neovascular eye diseases.[4][5] Consequently, the inhibition of SRPK1 has become an attractive therapeutic strategy. This guide provides a comprehensive overview of the mechanism of SRPK1, the therapeutic rationale for its inhibition across different diseases, a summary of key preclinical data for notable inhibitors, and detailed experimental protocols for evaluating novel SRPK1-targeting compounds.

Introduction to Serine/Arginine Protein Kinase 1 (SRPK1)

Serine/Arginine Protein Kinase 1 (SRPK1) is a key member of a family of enzymes that specifically phosphorylate the serine residues within the arginine-serine-rich (RS) domains of SR proteins.[5][6] The most well-characterized substrate of SRPK1 is the splicing factor SRSF1 (also known as ASF/SF2).[6][7] In its basal state, SRPK1 resides in the cytoplasm. Upon phosphorylating SRSF1, it facilitates the splicing factor's translocation into the nucleus.[6][8] Within the nucleus, SRSF1 and other SR proteins act as crucial components of the spliceosome, binding to splicing enhancers on pre-mRNA and dictating the selection of splice sites. This process of alternative splicing allows a single gene to produce multiple distinct mRNA transcripts and, consequently, different protein isoforms.[9]

Given that over 95% of human genes undergo alternative splicing, the precise regulation of this process is vital for normal cellular function. Dysregulation of SRPK1 can lead to aberrant splicing of key transcripts involved in cell proliferation, apoptosis, and angiogenesis, contributing to disease progression.[1][10]

Mechanism of Action of SRPK1 Inhibition

SRPK1 inhibitors primarily function by targeting the ATP-binding site of the kinase, preventing the transfer of phosphate to its SR protein substrates.[8][9] This lack of phosphorylation inhibits the nuclear import of splicing factors like SRSF1, effectively trapping them in the cytoplasm. The resulting depletion of nuclear SRSF1 alters the balance of splicing regulatory proteins, leading to a shift in alternative splicing decisions for numerous pre-mRNAs.[6]

A therapeutically significant consequence of this mechanism is the modulation of Vascular Endothelial Growth Factor A (VEGF-A) splicing. SRPK1 activity promotes the selection of a proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-Axxxa isoforms (e.g., VEGF-A₁₆₅a).[4][11] Inhibition of SRPK1 favors the use of a distal splice site, resulting in the expression of the anti-angiogenic VEGF-Axxxb isoforms (e.g., VEGF-A₁₆₅b).[4][12][13] This ability to switch VEGF-A production from a pro-angiogenic to an anti-angiogenic state is a cornerstone of the therapeutic potential of SRPK1 inhibition in diseases driven by pathological neovascularization.[4][11]

Caption: Core mechanism of SRPK1 action and its inhibition.

Therapeutic Applications of SRPK1 Inhibition

Preclinical evidence strongly supports the therapeutic potential of targeting SRPK1 in a variety of diseases.[3]

Oncology

Overexpression of SRPK1 is correlated with higher tumor grading and shorter survival across numerous cancers, including breast, lung, prostate, colorectal, and hematological malignancies.[1][10][14] SRPK1 inhibition has demonstrated multimodal anti-cancer effects:

-

Anti-Proliferative and Pro-Apoptotic: In leukemia and extranodal NK/T-cell lymphoma (ENKTL) cell lines, SRPK1 inhibition or knockdown suppresses proliferation and induces apoptosis.[10][14]

-

Anti-Angiogenic: By modulating VEGF-A splicing, SRPK1 inhibitors can suppress tumor angiogenesis, a critical process for tumor growth and survival. This has been demonstrated in models of prostate cancer, melanoma, and colorectal cancer.[10][11][15]

-

Anti-Metastatic: In models of triple-negative breast cancer and melanoma, SRPK1 inhibition reduces cell migration and invasion, key steps in the metastatic cascade.[1][16]

-

Chemosensitization: Targeting SRPK1 can enhance sensitivity to platinum-based chemotherapy in certain cancers.[10] However, in some contexts like glioma, SRPK1 downregulation has been associated with chemoresistance, highlighting the context-dependent nature of its function.[1][10]

SRPK1 is implicated in several key oncogenic signaling pathways, including PI3K/Akt, NF-κB, and β-catenin.[1][2][17] The relationship with the PI3K/Akt pathway is particularly complex; activated Akt can induce SRPK1 nuclear translocation, while SRPK1 itself can modulate Akt activity by interfering with its dephosphorylation by the phosphatase PHLPP.[18] This suggests that aberrant SRPK1 expression in either direction (up or down) could promote tumorigenesis by leading to constitutive Akt activation.[18]

Caption: SRPK1's interplay with the PI3K/Akt and VEGF pathways.

Neovascular Eye Diseases

Pathological angiogenesis in the eye is a hallmark of diseases like diabetic macular edema (DME) and wet age-related macular degeneration (AMD). The upregulation of pro-angiogenic VEGF-A isoforms is a key driver of this process.[19] SRPK1 inhibition has shown significant promise in this area:

-

In preclinical models of neovascular eye disease, SRPK1 inhibitors shift VEGF-A splicing to the anti-angiogenic VEGF-A₁₆₅b isoform.[4]

-

Topical administration (eye drops) of the SRPK1 inhibitor SPHINX31 was shown to reduce retinal permeability and edema in a diabetic rat model.[19]

-

This therapeutic approach has advanced to clinical trials, with an SRPK1 inhibitor being investigated for patients with DME.[5][19]

Viral Infections

Many viruses hijack the host cell's splicing machinery for their own replication and propagation.[5][9] SRPK1 plays a role in the lifecycle of several viruses, making it a potential pan-antiviral target.

-

Hepatitis C Virus (HCV): SRPK1 and SRPK2 are essential host factors for HCV replication. Inhibition with SRPIN340 or siRNA knockdown of the kinases significantly reduces viral replication.[5][20]

-

Human Immunodeficiency Virus (HIV): SRPK1 depletion can suppress HIV gene expression and the production of viral structural proteins.[5] The inhibitor SRPIN340 has been shown to inhibit HIV expression.[21]

-

Coronaviruses (e.g., SARS-CoV-2): Host kinases, including SRPK1/2, are required for the phosphorylation of the viral nucleocapsid (N) protein, a process essential for viral replication.[22] Targeting these kinases may represent a broad-spectrum therapeutic strategy against coronavirus-mediated diseases.[22]

SRPK1 Inhibitors: A Landscape Review

Several small-molecule inhibitors of SRPK1 have been developed and characterized in preclinical studies.[23] Most are ATP-competitive, though novel approaches targeting the substrate docking groove are also being explored.[8][24]

| Inhibitor Name | Type | Target(s) | Potency | Key Application(s) / Finding(s) | Reference(s) |

| SRPIN340 | Isonicotinamide | SRPK1, SRPK2 | Kᵢ = 0.89 µM (SRPK1) | Anti-angiogenic in cancer models; inhibits HIV and HCV replication.[10][20][21] | |

| SPHINX | SRPK1 (selective) | IC₅₀ = 0.58 µM | Reduces choroidal neovascularization (CNV) in vivo.[25] | ||

| SPHINX31 | SRPK1 (potent, selective) | <10 nM | Potent anti-angiogenic effects in vivo; effective as eye drops for DME.[4][12][19] | ||

| Srpk1-IN-1 | SRPK1 (potent) | IC₅₀ = 0.3 nM | Potent inhibitor identified for research.[25] | ||

| MSC-1186 | Chemical Probe | Pan-SRPK (SRPK1/2/3) | IC₅₀ = 2.7 nM (SRPK1) | Highly selective pan-SRPK inhibitor for cancer research.[25] | |

| Rottlerin | SRPK1 (selective) | Not specified | Used as a tool compound to study SRPK1 function in RNA metabolism.[26] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from methods used to identify and characterize SRPK1 inhibitors like SRPIN340.[21]

-

Objective: To quantify the inhibitory effect of a compound on SRPK1's kinase activity.

-

Materials:

-

Recombinant human SRPK1.

-

Biotinylated synthetic peptide substrate containing an RS-repeat sequence.

-

[γ-³³P]ATP.

-

Test compound dissolved in DMSO.

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Streptavidin-coated SPA beads (Scintillation Proximity Assay beads).

-

Stop solution (e.g., 50 mM EDTA).

-

384-well microplates.

-

-

Procedure:

-

Add 5 µL of assay buffer containing the test compound at various concentrations to the wells of a microplate.

-

Add 5 µL of a solution containing the recombinant SRPK1 enzyme and the biotinylated peptide substrate.

-

Initiate the kinase reaction by adding 5 µL of a solution containing [γ-³³P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 5 µL of stop solution.

-

Add 20 µL of a suspension of streptavidin-coated SPA beads. The beads will bind to the biotinylated peptide.

-

Incubate for 30 minutes to allow bead-peptide binding.

-

Centrifuge the plate and measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis: When the ³³P-labeled phosphate is transferred to the peptide, it is brought into close proximity with the scintillant in the SPA bead, generating a light signal. Inhibition of SRPK1 reduces this signal. Data are plotted as percent inhibition versus compound concentration, and IC₅₀ values are calculated using non-linear regression.

Cell-Based VEGF-A Splicing Assay (RT-PCR)

This protocol is used to determine if an SRPK1 inhibitor can modulate the alternative splicing of VEGF-A in cells.

-

Objective: To measure the relative abundance of pro-angiogenic (VEGF-Axxxa) and anti-angiogenic (VEGF-Axxxb) mRNA isoforms.

-

Materials:

-

Cancer or endothelial cell line (e.g., PC-3, ARPE-19).

-

SRPK1 inhibitor.

-

Cell culture medium and reagents.

-

RNA extraction kit (e.g., TRIzol).

-

Reverse transcriptase and reagents for cDNA synthesis.

-

PCR primers flanking the alternative splice site in VEGF-A exon 8.

-

Taq polymerase and PCR reagents.

-

Agarose gel electrophoresis equipment.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the SRPK1 inhibitor or vehicle (DMSO) for 24-48 hours.

-

Harvest cells and extract total RNA using a suitable kit.

-

Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

Perform PCR using primers that amplify across the VEGF-A exon 8 splice junction. These primers will generate different-sized amplicons for the 'a' and 'b' isoforms.

-

Separate the PCR products on an agarose gel.

-

Visualize the bands using a gel documentation system and quantify the band intensities.

-

-

Data Analysis: The ratio of the anti-angiogenic isoform (VEGF-A₁₆₅b) to the pro-angiogenic isoform (VEGF-A₁₆₅a) is calculated. An effective SRPK1 inhibitor will increase this ratio compared to the vehicle control.

Caption: Experimental workflow for a cell-based VEGF splicing assay.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of an SRPK1 inhibitor in an animal model.

-

Objective: To evaluate the effect of SRPK1 inhibition on tumor growth and angiogenesis in vivo.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor cells (e.g., PC-3 for prostate cancer).

-

SRPK1 inhibitor formulated for in vivo administration (e.g., in a solution for intraperitoneal injection).

-

Calipers for tumor measurement.

-

Reagents for immunohistochemistry (e.g., anti-CD31 antibody for microvessel density).

-

-

Procedure:

-

Subcutaneously or orthotopically implant tumor cells into the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control (vehicle) groups.

-

Administer the SRPK1 inhibitor or vehicle systemically (e.g., daily intraperitoneal injections) for a defined period (e.g., 2-4 weeks).[11]

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Process a portion of the tumor for histology and immunohistochemistry to assess markers like microvessel density (CD31 staining) and proliferation (Ki-67).

-

-

Data Analysis: Compare the tumor growth curves between the treated and control groups. Statistically analyze differences in final tumor volume, tumor weight, and immunohistochemical markers. A significant reduction in tumor growth and microvessel density in the treated group indicates anti-tumor efficacy.[11][15]

Challenges and Future Perspectives

While the therapeutic potential of SRPK1 inhibition is significant, several challenges remain. The ATP-binding sites of kinases are often conserved, raising the potential for off-target effects and toxicity.[6][8] Developing highly selective inhibitors, such as SPHINX31, or allosteric inhibitors that target unique docking grooves is a key strategy to mitigate this risk.[4][24]

Furthermore, the role of SRPK1 is context-dependent. While its inhibition is largely tumor-suppressive, conflicting results in glioma models—where it can induce chemoresistance—necessitate a careful, cancer-type-specific approach to clinical development.[1][10]

The future of SRPK1-targeted therapy is promising. The progression of inhibitors into clinical trials for ocular diseases is a major milestone.[5] Future work will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to SRPK1 inhibition, exploring combination therapies (e.g., with chemotherapy or anti-angiogenic agents), and expanding the therapeutic application to viral diseases and potentially neurodegenerative disorders where aberrant splicing is implicated.[9][24]

References

- 1. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]